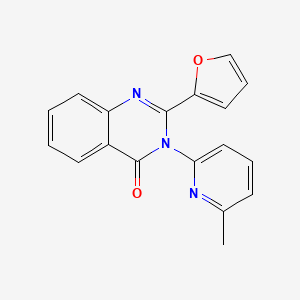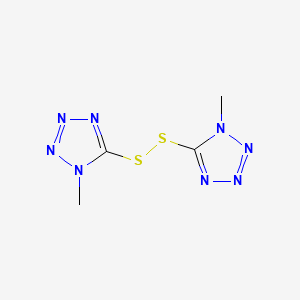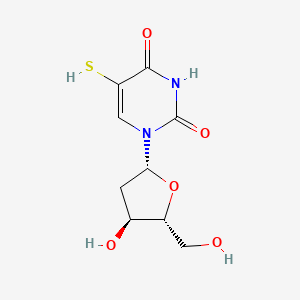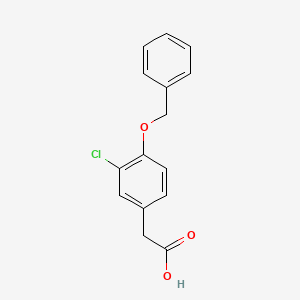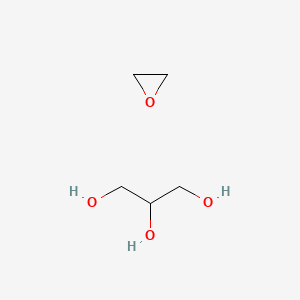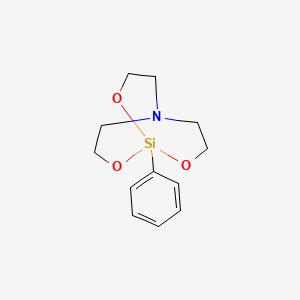
苯基硅杂环
描述
Phenylsilatrane (also known as phenylsilane, phenylsilicon, and phenylsilane trihydride) is a colorless, volatile liquid with a sweet odor. It is a member of the organosilicon compounds, and is used in various industrial and research applications. It is also used in organic synthesis and as a reagent in organic reactions. Phenylsilatrane is a versatile reagent with a wide range of applications in organic synthesis, analytical chemistry, and biochemistry.
科学研究应用
电化学性质
- 电化学氧化:Romanovs 等人 (2017) 的一项研究探讨了苯基硅杂环的电化学氧化,揭示了在杂环氮原子上有显着自旋密度的短寿命自由基阳离子的形成。这一发现对于理解苯基硅杂环中的电子转移过程至关重要(Romanovs 等人,2017)。
结构分析
- 分子和晶体结构:Párkányi 等人 (1975) 确定了 γ-1-苯基硅杂环的晶体结构,这有助于了解其分子构型和键长,这对于其反应性和与其他化合物的相互作用至关重要(Párkányi 等人,1975)。
合成和反应性
- 有机硅杂环构建模块:Brennan 等人 (2014) 合成了具有适合偶联反应官能团的苯基硅杂环类似物。这些发现对于为各种应用创建复杂的有机硅杂环物质具有重要意义(Brennan 等人,2014)。
- 与 W(CO)6 的反应:Lee 等人 (1993) 报道了苯基硅杂环与 W(CO)6 的反应,形成了一种通过各种光谱技术表征的化合物,提供了对其反应性和潜在应用的见解(Lee 等人,1993)。
材料科学应用
- LED 封装:Kim 等人 (2010) 利用源自苯基硅杂环的苯基杂化物进行 LED 封装,展示了其在创建具有高折射率和热稳定性的材料方面的潜力(Kim 等人,2010)。
聚硅氧烷研究
- 苯基聚硅氧烷的性质:Zhu 等人 (2019) 探索了高苯基聚硅氧烷的分子结构和性质,阐明了分子结构和材料性质之间的关系(Zhu 等人,2019)。
保护涂层
- 耐性和保护性:Barletta 等人 (2015) 研究了甲基苯基聚硅氧烷树脂用作金属保护涂层的用途,突出了其抗划痕、耐磨和耐腐蚀的特性(Barletta 等人,2015)。
安全和危害
作用机制
Target of Action
Phenylsilatrane primarily targets the GABA-gated chloride channel in the brain . This channel plays a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance of excitation and inhibition in the brain.
Mode of Action
Phenylsilatrane interacts with its target by inhibiting the 35 S-tert-butylbicyclophosphorothionate (TBPS) binding site of the GABA-gated chloride channel . This inhibition disrupts the normal functioning of the channel, leading to changes in neuronal activity.
Result of Action
The molecular and cellular effects of Phenylsilatrane’s action primarily involve changes in neuronal activity due to its inhibition of the GABA-gated chloride channel . This can lead to convulsant effects, as the normal inhibitory function of GABA neurotransmission is disrupted .
生化分析
Biochemical Properties
Phenylsilatrane plays a crucial role in biochemical reactions, particularly in its interaction with the gamma-aminobutyric acid (GABA) receptor. It has been observed to inhibit the 35S-tert-butylbicyclophosphorothionate (TBPS) binding site of the GABA-gated chloride channel in mouse brain membranes . This interaction suggests that phenylsilatrane acts as a negative allosteric modulator of the GABA receptor, affecting the receptor’s function and altering neuronal signaling.
Cellular Effects
Phenylsilatrane has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, phenylsilatrane’s interaction with the GABA receptor can lead to altered neuronal activity, which may result in convulsions and other neurological effects . Additionally, phenylsilatrane has been shown to affect wound healing processes in rabbits, indicating its potential impact on cellular repair mechanisms .
Molecular Mechanism
The molecular mechanism of phenylsilatrane involves its binding interactions with biomolecules, particularly the GABA receptor. By inhibiting the TBPS binding site, phenylsilatrane disrupts the normal function of the GABA-gated chloride channel, leading to altered neuronal signaling and convulsant effects . This inhibition may also result in changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylsilatrane have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that phenylsilatrane can maintain its activity over extended periods, leading to sustained convulsant effects in animal models . Additionally, the compound’s impact on wound healing processes in rabbits suggests that its effects can persist over several days .
Dosage Effects in Animal Models
The effects of phenylsilatrane vary with different dosages in animal models. At lower doses, phenylsilatrane may cause mild convulsant effects, while higher doses can lead to severe toxicity and adverse effects. Studies have shown that phenylsilatrane and its analogs are highly toxic to mice, with significant convulsant activity observed at various dosage levels . The compound’s impact on wound healing processes in rabbits also varies with dosage, indicating a dose-dependent effect on cellular repair mechanisms .
Metabolic Pathways
Phenylsilatrane is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s inhibition of the GABA receptor suggests that it may affect metabolic flux and metabolite levels associated with neuronal signaling . Additionally, phenylsilatrane’s impact on wound healing processes in rabbits indicates potential interactions with enzymes involved in cellular repair and regeneration .
Transport and Distribution
Phenylsilatrane is transported and distributed within cells and tissues through specific transporters and binding proteins. Its interaction with the GABA receptor suggests that it may be localized to neuronal tissues, where it can exert its convulsant effects . Additionally, phenylsilatrane’s impact on wound healing processes in rabbits indicates that it may be distributed to sites of cellular repair and regeneration .
Subcellular Localization
The subcellular localization of phenylsilatrane is crucial for its activity and function. The compound’s interaction with the GABA receptor suggests that it may be localized to the cell membrane, where it can modulate receptor function and neuronal signaling . Additionally, phenylsilatrane’s impact on wound healing processes in rabbits indicates that it may be localized to specific cellular compartments involved in repair and regeneration .
属性
IUPAC Name |
1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOIPPSHQCEBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3Si | |
| Record name | PHENYLSILATRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062176 | |
| Record name | Phenylsilatrane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylsilatrane is a solid. (EPA, 1998), Solid; [CAMEO] | |
| Record name | PHENYLSILATRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylsilatrane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6663 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
4- Ethynyl- and 4-(prop-1-ynyl)phenylsilatranes are moderately potent inhibitors of the (35)S-tert-butylbicyclophosphorothionate or TBPS binding site (GABA-gated chloride channel) of mouse brain membranes. Scatchard analysls indicates non-competitive interaction of 4-ethynylphenylsilatrane with the TBPS binding site. Phenylsilatrane analogs with 4-substituents of H, CH3, Cl, Br, and C CSi(CH3)3 are highly toxic to mice but have little or no activity in the insect and receptor assays. Radioligand binding studies with 4-(3)H-phenylsilatrane failed to reveal a specific binding site in mouse brain. Silatranes with R = H, CH3, CH2Cl,CH, CH2, OCH2CH3, and C6H4-4-CH2CH3 are of little or no activity in the insect and mouse toxicity and TBPS binding site assays as are the trithia and monocyclic analogs of phenylsilatrane. 4-Alkynylphenylsilatranes are new probes to examine the GABA receptor-ionophore complex of insects and mammals. | |
| Record name | PHENYLSILATRANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2097-19-0 | |
| Record name | PHENYLSILATRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsilatrane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylsilatrane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLSILATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694OD9N65R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYLSILATRANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
207-208 °C | |
| Record name | PHENYLSILATRANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)
![1H-Pyrido[3,4-b]indol-1-one, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B1211700.png)
![8,9,10,11,11-Pentachloro-1-azatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B1211702.png)
![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)
